molecular formula C15H12ClN3O B11842235 6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one CAS No. 60512-90-5

6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one

Cat. No.: B11842235
CAS No.: 60512-90-5
M. Wt: 285.73 g/mol
InChI Key: COPGHTPDTZPFPH-UHFFFAOYSA-N
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Description

6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chloro group, a methylamino group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.

    Introduction of Substituents: The chloro, methylamino, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while the methylamino group can be introduced through nucleophilic substitution using methylamine.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anticancer, antiviral, and antimicrobial drugs.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Material Science:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Intercalating into DNA strands, thereby disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-phenylquinazolin-4(3H)-one: Lacks the methylamino group, which may affect its biological activity and chemical reactivity.

    3-(Methylamino)-2-phenylquinazolin-4(3H)-one: Lacks the chloro group, which may influence its pharmacological properties.

    6-Chloro-3-amino-2-phenylquinazolin-4(3H)-one: Contains an amino group instead of a methylamino group, potentially altering its interaction with biological targets.

Uniqueness

6-Chloro-3-(methylamino)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the chloro and methylamino groups may enhance its reactivity and selectivity in various applications, making it a valuable compound for research and development.

Properties

CAS No.

60512-90-5

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

6-chloro-3-(methylamino)-2-phenylquinazolin-4-one

InChI

InChI=1S/C15H12ClN3O/c1-17-19-14(10-5-3-2-4-6-10)18-13-8-7-11(16)9-12(13)15(19)20/h2-9,17H,1H3

InChI Key

COPGHTPDTZPFPH-UHFFFAOYSA-N

Canonical SMILES

CNN1C(=NC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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